molecular formula C12H22N2O2 B11883104 tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1260654-95-2

tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B11883104
CAS No.: 1260654-95-2
M. Wt: 226.32 g/mol
InChI Key: XAAPZOVOOATVEC-UHFFFAOYSA-N
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Description

tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group and a hexahydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component reaction, which involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of readily available starting materials make it feasible for large-scale synthesis. The scalability of the Ugi-azide reaction and the availability of the required reagents suggest that industrial production could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The exact molecular targets and pathways involved in its biological effects are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other pyrazine derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the tert-butyl group in this compound provides unique steric and electronic properties, making it distinct from other related compounds.

Properties

CAS No.

1260654-95-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h10H,4-9H2,1-3H3

InChI Key

XAAPZOVOOATVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCCC2C1

Origin of Product

United States

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